molecular formula C16H16N2O4 B12685024 (S(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol CAS No. 40830-68-0

(S(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol

Cat. No.: B12685024
CAS No.: 40830-68-0
M. Wt: 300.31 g/mol
InChI Key: AIPCTGYIYJYHIJ-HOTGVXAUSA-N
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Description

EINECS 255-097-4, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless solid that is relatively stable and can be safely handled under controlled conditions. This compound has been extensively studied and utilized in various applications, particularly in the military and mining industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level at each stage.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity. Safety measures are crucial during production due to the explosive nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of various aminotoluene derivatives.

    Oxidation: Oxidation reactions can produce nitro derivatives and other oxidized products.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reducing agents like sodium dithionite.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used under controlled conditions.

    Substitution: Substitution reactions often require catalysts or specific conditions to facilitate the reaction.

Major Products

    Reduction: Aminotoluene derivatives.

    Oxidation: Nitro derivatives and other oxidized products.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: Used as a standard explosive in various chemical studies and experiments.

    Biology: Studied for its effects on biological systems and potential environmental impact.

    Medicine: Research on its toxicological effects and potential antidotes for exposure.

    Industry: Widely used in the mining and construction industries for controlled demolitions and excavations.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrotoluene as an explosive involves rapid decomposition and the release of gases, leading to a high-pressure shock wave. The molecular targets include the nitro groups, which undergo rapid reduction and oxidation reactions, releasing energy in the form of heat and gas expansion.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other nitroaromatic compounds. Its specific nitration pattern provides a balance between stability and explosive power, making it a preferred choice in various applications.

Properties

CAS No.

40830-68-0

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(1S,2S)-2-(benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol

InChI

InChI=1S/C16H16N2O4/c19-11-15(17-10-12-4-2-1-3-5-12)16(20)13-6-8-14(9-7-13)18(21)22/h1-10,15-16,19-20H,11H2/t15-,16-/m0/s1

InChI Key

AIPCTGYIYJYHIJ-HOTGVXAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C=N[C@@H](CO)[C@H](C2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C=NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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